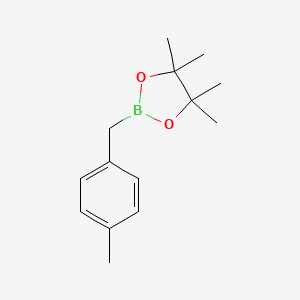

4,4,5,5-Tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane

説明

4,4,5,5-Tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane is a boronic ester derivative characterized by a pinacol (1,2-diol) backbone and a 4-methylbenzyl substituent. This compound belongs to the class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, hydroboration, and as intermediates in pharmaceutical synthesis.

Synthesis: The compound is synthesized via catalytic hydroboration or substitution reactions. For example, describes its preparation in 96% yield using UiO-Co catalyst, 4-methyl-acetophenone, and pinacolborane under mild conditions .

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[(4-methylphenyl)methyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO2/c1-11-6-8-12(9-7-11)10-15-16-13(2,3)14(4,5)17-15/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKUSKILEFQOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584782 | |

| Record name | 4,4,5,5-Tetramethyl-2-[(4-methylphenyl)methyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356570-52-0 | |

| Record name | 4,4,5,5-Tetramethyl-2-[(4-methylphenyl)methyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Procedure

-

- Benzyl halide (e.g., 4-methylbenzyl chloride)

- Bis(pinacolato)diboron (B2pin2)

- Transition metal catalyst (e.g., palladium or cobalt complexes)

- Base (e.g., potassium carbonate or sodium tert-butoxide)

- Solvent (e.g., toluene or benzene)

-

- The reaction mixture is heated to approximately 100 °C in an inert atmosphere (e.g., nitrogen or argon).

- Stirring is maintained for several hours to ensure complete conversion.

Work-Up :

- The reaction mixture is cooled to room temperature.

- The product is extracted using an organic solvent like ethyl acetate.

- Purification is performed via silica gel column chromatography using a hexane/ethyl acetate mixture as the eluent.

Yield and Notes

- Yields are typically high (>70%), but the product may decompose during purification due to its sensitivity to silica gel.

Titanium-Based Catalytic Method

A titanium alkoxide-based method has been reported for synthesizing boronic esters with high efficiency.

Procedure

-

- 4-Methylbenzyl alcohol

- Pinacol

- Titanium(IV) isopropoxide (Ti(OiPr)4)

-

- The reaction is performed in benzene as the solvent.

- A glovebox setup is preferred to exclude moisture and oxygen.

- Heating at 100 °C in an oil bath for several hours ensures the reaction proceeds to completion.

Work-Up :

Yield and Notes

- Isolated yields are generally lower than NMR yields due to product instability during purification steps.

Cobalt-Catalyzed C–H Borylation

This method utilizes direct C–H activation of alkyl arenes followed by borylation.

Procedure

-

- 4-Methyltoluene

- Bis(pinacolato)diboron (B2pin2)

- Cobalt catalyst (e.g., Co(acac)3)

- Ligand (e.g., bipyridine derivatives)

-

- Conducted in an inert atmosphere.

- Heating at moderate temperatures (~80–120 °C).

Work-Up :

- The crude product is purified using silica gel chromatography with hexane/ethyl acetate as the eluent.

Yield and Notes

Iron-Catalyzed Diboration

Iron-based catalysts have also been used for preparing boronic esters through diboration of alkynes or arenes.

Procedure

-

- Alkyne or arene precursor

- Bis(pinacolato)diboron (B2pin2)

- Iron salt catalyst (e.g., FeCl3)

-

- Reactions are conducted under mild conditions (~50–80 °C).

- Solvents such as THF or benzene are commonly used.

Work-Up :

- Quenching with water or alcohol.

- Purification involves recrystallization or column chromatography.

Yield and Notes

- This method offers an eco-friendly alternative but may have lower yields compared to palladium-catalyzed methods.

Data Table: Summary of Preparation Methods

| Method | Catalyst | Solvent | Temperature | Yield (%) | Key Notes |

|---|---|---|---|---|---|

| General Borylation | Pd/Cu or Co catalysts | Toluene | ~100 °C | ~70–80 | Sensitive to silica gel during purification |

| Titanium-Based Catalysis | Ti(OiPr)4 | Benzene | ~100 °C | ~60–70 | Moisture-sensitive; glovebox recommended |

| Cobalt-Catalyzed C–H Borylation | Co(acac)3 + bipyridine | Toluene | ~80–120 °C | ~60–80 | High regioselectivity |

| Iron-Catalyzed Diboration | FeCl3 | THF/Benzene | ~50–80 °C | ~50–70 | Eco-friendly alternative |

化学反応の分析

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: It can be reduced to form borohydrides.

Substitution: The boron atom can be substituted with various nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide or potassium tert-butoxide.

Major Products

Oxidation: Boronic acids or borate esters.

Reduction: Borohydrides.

Substitution: Various substituted boron compounds depending on the nucleophile used.

科学的研究の応用

One of the prominent applications of 4,4,5,5-Tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane lies in medicinal chemistry as a potential therapeutic agent. The compound has been investigated for its ability to inhibit specific biological targets.

Case Study: Inhibition of PD-1/PD-L1 Interaction

A study published in MDPI's Molecules journal explored the synthesis of small-molecule inhibitors targeting the PD-1/PD-L1 interaction, a crucial pathway in cancer immunotherapy. The compound was part of a series that showed promising inhibitory effects on tumor growth by blocking immune checkpoint pathways .

Key Findings:

- IC50 Values: The compound demonstrated an IC50 value of 18.4 nM against PD-1.

- Ligand Efficiency: Higher ligand efficiency (LE) values were noted compared to existing inhibitors.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis due to its boron content. It can participate in various reactions such as Suzuki coupling and other cross-coupling reactions.

Materials Science

In materials science, the compound's properties can be leveraged for developing new materials with enhanced characteristics such as thermal stability and mechanical strength.

Case Study: Development of Polymer Composites

Research has indicated that incorporating this compound into polymer matrices can improve their thermal properties and mechanical strength. For instance, studies have shown that boron-containing polymers exhibit higher resistance to thermal degradation compared to their non-boron counterparts .

Performance Metrics:

- Thermal Stability: Increased thermal decomposition temperature.

- Mechanical Strength: Enhanced tensile strength and elasticity.

作用機序

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane involves the formation of a boronate ester intermediate. This intermediate can undergo various transformations, such as cross-coupling reactions, where the boron atom facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application.

類似化合物との比較

Structural Features :

- The 4-methylbenzyl group introduces moderate steric bulk and electron-donating effects via the methyl substituent.

- The pinacol framework (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron center, enhancing shelf life and reactivity control.

Characterization :

- ¹¹B NMR : δ 22.4 ppm (CDCl₃), indicative of a tetracoordinated boron atom .

- ¹H NMR : Aromatic protons resonate at δ 7.11–6.92 (C₆H₄), with distinct signals for the methyl groups (δ 2.07 for Ar–CH₃ and δ 1.02 for B–O–C(CH₃)₂) .

Comparative Analysis with Structural Analogs

The reactivity, stability, and applications of pinacol boronic esters are heavily influenced by their substituents. Below is a systematic comparison with key analogs:

Alkyl and Aryl-Substituted Derivatives

Key Observations :

Aryl Derivatives with Electron-Withdrawing Groups (EWGs)

Key Observations :

Heteroaromatic and Alkenyl Derivatives

生物活性

4,4,5,5-Tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane is a compound of significant interest in organic chemistry and medicinal applications due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis methods, and related research findings.

- Molecular Formula : C15H21BO2

- Molecular Weight : 244.14 g/mol

- CAS Number : 149777-84-4

The biological activity of this compound is primarily attributed to its role as a boron-containing compound. It participates in various chemical reactions such as hydroboration and borylation, which are crucial in organic synthesis and pharmaceutical development.

Key Reactions:

- Borylation : This compound can facilitate the borylation of alkyl or aryl groups in the presence of transition metal catalysts.

- Hydroboration : It can also undergo hydroboration reactions with alkenes and alkynes to form organoboron compounds.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that boron-containing compounds can exhibit anticancer activities by influencing cellular processes such as apoptosis (programmed cell death) and cell cycle regulation. For instance:

- Case Study : A study demonstrated that derivatives of dioxaborolane compounds could inhibit the proliferation of cancer cells in vitro by inducing apoptosis through mitochondrial pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Research Findings : In vitro tests revealed that it has inhibitory effects against various bacterial strains. The mechanism could involve disruption of bacterial cell walls or interference with metabolic pathways .

Neuroprotective Effects

Recent studies suggest potential neuroprotective effects due to its ability to modulate oxidative stress:

- Case Study : In models of neurodegeneration, the compound showed promise in reducing oxidative damage and improving neuronal survival rates .

Data Table: Summary of Biological Activities

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : Use of commercially available boronic acids and appropriate alkyl halides.

- Reagents : Common reagents include palladium catalysts for coupling reactions.

- Conditions : The reaction is usually conducted under an inert atmosphere to prevent oxidation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,4,5,5-Tetramethyl-2-(4-methylbenzyl)-1,3,2-dioxaborolane, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. For example, a modified procedure using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with morpholine derivatives achieved a 27% yield under column chromatography (hexanes/EtOAc, 2:1 + 0.25% EtN) . Optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Ir) improve cross-coupling efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance boron reactivity.

- Purification : Use of acidic or basic additives (e.g., EtN) minimizes side reactions during chromatography .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and borolane ring integrity. For example, the InChI key (DGPGLPBMZOKGON) provides reference spectra .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHBFO has a MW of 396.18) .

- X-ray Crystallography : Resolves steric effects of the tetramethyl groups on the borolane ring .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodological Answer : Store at -20°C in inert, moisture-free environments (e.g., argon-purged vials). Short-term storage (1–2 weeks) at -4°C is acceptable. Decomposition risks increase at room temperature due to borolane ring hydrolysis .

Advanced Research Questions

Q. How does the steric environment of the dioxaborolane ring influence its reactivity in cross-coupling reactions?

- Methodological Answer : The tetramethyl groups create steric hindrance, slowing transmetallation in Pd-catalyzed reactions. Comparative studies with less hindered analogs (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) show faster kinetics but lower selectivity. Mitigation strategies:

- Ligand Design : Bulky ligands (e.g., SPhos) improve reaction control .

- Temperature Modulation : Lower temperatures (0–25°C) reduce side reactions .

Q. What challenges arise when using this compound in photoredox catalysis, and how can they be addressed?

- Methodological Answer : Under Ir-catalyzed photoredox conditions, competing pathways (e.g., borolane ring opening) may occur. Solutions include:

- Redox Potential Tuning : Match the catalyst’s excited-state potential (e.g., Ir(ppy)) to the substrate’s oxidation profile.

- Additive Screening : Ascorbic acid reduces radical recombination side products .

Q. How can contradictory data on coupling efficiencies with electron-deficient aryl halides be resolved?

- Methodological Answer : Discrepancies arise from substituent electronic effects. For example, nitro groups deactivate aryl halides, reducing coupling yields. Systematic approaches:

- Substituent Hammett Analysis : Correlate σ values with reaction rates.

- Pre-activation : Use directing groups (e.g., esters) to enhance boronate affinity .

Q. What are the applications of this compound in synthesizing α-aminoboronic acids, and what mechanistic insights are critical?

- Methodological Answer : The compound serves as a precursor for α-aminoboronic acids via nucleophilic substitution with amines. Key considerations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。